molecular formula C11H16ClN B1443146 1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 103861-49-0

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1443146
M. Wt: 197.7 g/mol
InChI Key: HJFLBSZTZPMPSB-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-ETIH) is a synthetic derivative of the natural alkaloid isoquinoline. It is a white crystalline solid with a melting point of 155-156°C, and is soluble in water, methanol, and chloroform. 1-ETIH is widely used in scientific research due to its ability to act as a substrate for a variety of enzymes and its low toxicity.

Scientific Research Applications

Stereochemical Applications

The stereochemistry of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of interest. For example, the stereoselective hydrolysis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters using animal liver acetone powders demonstrates the potential for producing specific enantiomers of related compounds. This approach highlights the mild conditions under which stereochemical control can be achieved, opening avenues for the synthesis of enantiopure pharmaceuticals and research chemicals (Sánchez et al., 2001).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution offers another method for obtaining enantiomerically enriched derivatives of tetrahydroisoquinoline. The process involves the selective hydrolysis of esters to produce specific enantiomers. This method's effectiveness is influenced by the choice of solvent and the ester's substituents, indicating the importance of reaction conditions in achieving desired selectivity (Paál et al., 2008).

Antibiotic Discovery

Research into new antibiotics has led to the discovery of compounds with a tetrahydroquinoline backbone. For instance, helquinoline, a tetrahydroquinoline derivative isolated from Janibacter limosus, has shown significant biological activity against bacteria and fungi. This finding underscores the potential of tetrahydroquinoline derivatives in developing new antimicrobial agents (Asolkar et al., 2004).

Anticancer Research

The tetrahydroisoquinoline moiety is present in molecules that exhibit anticancer properties. Research into substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has demonstrated their effectiveness in vitro against various cancer cell lines. This area of research presents a promising avenue for developing new cancer therapies (Redda et al., 2010).

Anesthetic and Toxicological Evaluation

The synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have revealed their potential as local anesthetics. These compounds have exhibited high local anesthetic activity compared to lidocaine, alongside a detailed toxicological profile that provides insights into their safety and efficacy. Such studies are crucial for identifying new compounds with therapeutic potential (Azamatov et al., 2023).

properties

IUPAC Name

1-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-11-10-6-4-3-5-9(10)7-8-12-11;/h3-6,11-12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFLBSZTZPMPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712388
Record name 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

103861-49-0
Record name 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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